molecular formula C11H17ClN2 B3054719 N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine CAS No. 61694-80-2

N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine

Cat. No. B3054719
CAS RN: 61694-80-2
M. Wt: 212.72 g/mol
InChI Key: CTJGJTKQOVVAKU-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyl and ethane-1,2-diamine, with a chlorine atom attached to the benzyl group . Benzyl derivatives are often used in pharmaceuticals and have a wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, benzimidazole derivatives are synthesized by a condensation reaction between benzene and imidazole .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as 1H and 13C NMR, FTIR spectroscopy, and MS . X-ray diffraction is also used to confirm the structure of the single crystal .


Chemical Reactions Analysis

Benzyl derivatives can undergo various organic reactions due to their reactivity towards nucleophilic reagents . They can also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the thermal behavior of Sunset Yellow was studied in correlation with its physical (refractive index, electric susceptivity, optical anisotropy) and chemical (acidity) properties .

Scientific Research Applications

Catalysis and Synthesis

  • Catalytic Activity : A study demonstrated the synthesis of an acidic ionic liquid derived from N1,N1,N2,N2-tetramethylethane-1,2-diamine, which showed significant catalytic activity in multicomponent reactions for synthesizing complex organic compounds (Zare et al., 2017).

Material Science and Engineering

  • Polymer Synthesis : Epoxy pre-polymers, including N1,N1,N2,N2-tetrakis (oxiran-2-ylmethyl) benzene-1,2-diamine (DAEP1), have been explored for their corrosion inhibition properties for carbon steel in acidic environments. These studies reveal the potential of such compounds in developing new materials with enhanced protective properties against corrosion (Dagdag et al., 2019).

Chemical Synthesis and Modification

  • Synthetic Applications : Research has shown the use of diamine compounds in Suzuki cross-coupling reactions, highlighting their utility in organic synthesis, particularly in facilitating reactions of unactivated alkyl electrophiles at room temperature, thus expanding the toolkit for chemical synthesis (Saito & Fu, 2007).

Advanced Materials and Coatings

  • Conducting Polymers : Studies have investigated the copolymerization of thiophene derivatives with diamines, including N1,N2-bis(thiophen-3-ylmethylene)benzene-1,2-diamine, leading to conducting polymers with potential applications in electronics and materials science (Turac et al., 2014).

Environmental Applications

  • CO2 Adsorption : Research into CO2 adsorbents has included the synthesis of compounds such as N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, showing improved CO2 adsorption capacities and efficiencies. These studies are crucial for developing technologies aimed at mitigating greenhouse gas emissions (Sim et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown to interact with various receptors and proteins, exhibiting anti-inflammatory effects .

Safety and Hazards

Safety data sheets for similar compounds indicate potential hazards. For instance, 2-Chlorobenzyl chloride is classified as a flammable liquid and can cause severe skin burns and eye damage .

Future Directions

Research on benzimidazole derivatives is ongoing, with studies exploring their potential biological activities and therapeutic uses . Future research may focus on optimizing the synthesis process, improving the pharmacological properties, and minimizing potential hazards.

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJGJTKQOVVAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511753
Record name N~1~-[(2-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine

CAS RN

61694-80-2
Record name N~1~-[(2-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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